molecular formula C9H7NO3 B13109711 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid

5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid

Cat. No.: B13109711
M. Wt: 177.16 g/mol
InChI Key: GSBSIQGMLANZJR-UHFFFAOYSA-N
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Description

5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and catalysts such as manganese triflate. Reaction conditions vary depending on the desired product but often involve room temperature and aqueous media .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and other substituted analogues .

Mechanism of Action

The mechanism by which 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit protein kinases and calcium channels, which are crucial for various biological processes . The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid apart from similar compounds is its specific functional groups and the unique arrangement of its fused ring system

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

5-oxo-6,7-dihydrocyclopenta[b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7NO3/c11-8-2-1-7-6(8)3-5(4-10-7)9(12)13/h3-4H,1-2H2,(H,12,13)

InChI Key

GSBSIQGMLANZJR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1N=CC(=C2)C(=O)O

Origin of Product

United States

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